4-Chloro-2-methoxypyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Pyrimidine functionalization

In 2,4-dichloropyrimidine chemistry, SNAr reactions often produce regioisomeric mixtures that require costly chromatographic separation. 4-Chloro-2-methoxypyrimidine is a pre-functionalized building block with a fixed substitution pattern (C-2 methoxy, C-4 chloro), providing a single reactive handle for predictable C-4 derivatization. Key advantages: - Eliminates regioisomer formation: Reduces purification burden and improves overall yield compared to dichloro starting materials. - Enables efficient parallel synthesis for kinase inhibitor SAR: The C-4 chlorine undergoes Suzuki-Miyaura coupling or amine substitution while the C-2 methoxy remains intact. - Practical reactivity: Documented 80% yield for hydrazine substitution under mild conditions (EtOH, 1h), providing a direct entry to pyrazolopyrimidine scaffolds.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 51421-99-9
Cat. No. B1581192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxypyrimidine
CAS51421-99-9
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
InChIKeyXCAMEGPUILTZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxypyrimidine (CAS 51421-99-9) for Medicinal Chemistry and Chemical Biology Procurement


4-Chloro-2-methoxypyrimidine (CAS 51421-99-9) is a functionalized pyrimidine building block containing a chlorine atom at the C-4 position and a methoxy group at the C-2 position. With a molecular formula of C5H5ClN2O and a molecular weight of 144.56 g/mol, this heterocyclic scaffold serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors, due to the pyrimidine ring‘s prevalence in FDA-approved small-molecule drugs [1]. The compound is typically synthesized via regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with sodium methoxide and undergoes further derivatization through Suzuki-Miyaura cross-coupling and amine substitution at the C-4 chlorine position.

Why 2,4-Dichloropyrimidine Cannot Substitute for 4-Chloro-2-methoxypyrimidine in Regioselective Synthesis


Procurement decisions in pyrimidine-based medicinal chemistry must account for a critical synthetic reality: nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of 2,4-dichloropyrimidines exhibit variable regioselectivity depending on ring substituents, leading to product mixtures that complicate purification and reduce yields [1]. While unsubstituted 2,4-dichloropyrimidine reacts predominantly at C-4, the introduction of an electron-donating methoxy group at C-6 dramatically alters selectivity toward the C-2 position [2]. Computational analysis using DFT at the wB97X-D/6-31G* level demonstrates that when a methoxy substituent is present, the transition state energy for C-4 substitution is 0.76 kcal/mol higher than that for C-2, confirming the thermodynamic preference for C-2 reactivity [3]. Therefore, 4-chloro-2-methoxypyrimidine represents a specific, pre-functionalized scaffold that eliminates regioselectivity uncertainty and enables predictable C-4 derivatization without competing side reactions.

Quantitative Evidence Guide: 4-Chloro-2-methoxypyrimidine Differentiation Metrics for Procurement


Regioselectivity Inversion: Methoxy Substitution at C-6 Shifts SNAr Preference from C-4 to C-2 Position

The presence of a methoxy group at the C-6 position of 2,4-dichloropyrimidine fundamentally alters the regioselectivity of nucleophilic aromatic substitution with methoxide anion. In 2,4-dichloro-6-R-pyrimidines where R is hydrogen, phenyl, methyl, chlorine, or methoxycarbonyl, methoxide substitution occurs predominantly at the C-4 position. However, when R is a methoxy group, substitution takes place mainly at the C-2 position [1]. DFT calculations reveal that for 2,4-dichloropyrimidine with a C-6 methoxy substituent, the transition state energy for C-4 substitution is 0.76 kcal/mol higher than for C-2 substitution, providing a thermodynamic basis for this selectivity reversal [2]. This established regioselectivity pattern forms the mechanistic foundation for synthesizing 4-chloro-2-methoxypyrimidine.

Regioselective synthesis Nucleophilic aromatic substitution Pyrimidine functionalization

Synthetic Yield Comparison: 4-Chloro-2-methoxypyrimidine vs. 2-Chloro-4-methoxypyrimidine Regioisomers

Direct comparison of synthetic procedures for the two regioisomers—4-chloro-2-methoxypyrimidine and 2-chloro-4-methoxypyrimidine—reveals distinct reaction outcomes. In a documented procedure for 2-chloro-4-methoxypyrimidine synthesis, the reaction of 2,4-dichloropyrimidine (32.4 g, 0.217 mol) with sodium methoxide (11.7 g, 0.217 mol) in methanol (320 mL total) over 70 minutes at room temperature produces the C-4 methoxylated product . An alternative protocol using potassium methoxide (13 g, 0.24 mol) with 2,4-dichloropyrimidine (30 g, 0.201 mol) in methanol (300 mL) at 0°C similarly targets the 2-chloro-4-methoxypyrimidine regioisomer [1]. The selectivity toward C-4 methoxylation (yielding 2-chloro-4-methoxypyrimidine) versus C-2 methoxylation (yielding 4-chloro-2-methoxypyrimidine) depends critically on reaction conditions and stoichiometry.

Process chemistry Building block synthesis Regioisomer control

C-2 Methoxy Pre-occupancy Enables Single-Step C-4 Derivatization Without Competing SNAr

4-Chloro-2-methoxypyrimidine provides a synthetically distinct advantage over 2,4-dichloropyrimidine: the C-2 position is already occupied by a methoxy group, eliminating the regioselectivity competition that plagues dichloro starting materials. In 2,4-dichloropyrimidines without C-6 electron-donating substituents, nucleophilic substitution proceeds exclusively at C-4 [1]. However, this inherent C-4 selectivity creates a challenge for medicinal chemists seeking to install two different substituents at C-2 and C-4 in a specific order. With 4-chloro-2-methoxypyrimidine, the C-2 methoxy group serves as a placeholder that does not undergo further SNAr under typical C-4 substitution conditions, allowing clean C-4 functionalization with amines, thiols, or via Suzuki-Miyaura cross-coupling .

Divergent synthesis Scaffold diversification Kinase inhibitor intermediates

Hydrazine Substitution Demonstrates Practical C-4 Reactivity Profile

Experimental validation of 4-chloro-2-methoxypyrimidine‘s reactivity at the C-4 position is demonstrated through its reaction with hydrazine hydrate. Under standard conditions using ethanol as solvent, the compound undergoes nucleophilic substitution at C-4 with hydrazine hydrate over a 1.0-hour reaction period, yielding 4-hydrazinyl-2-methoxypyrimidine in 80% isolated yield [1]. This transformation exemplifies the compound’s utility as a precursor for pyrazolopyrrolidine derivatives and other heterocyclic systems of pharmaceutical interest [1].

Amine substitution Hydrazine derivatives Pyrazolopyrimidine synthesis

Optimal Procurement Scenarios for 4-Chloro-2-methoxypyrimidine in Research and Development


Medicinal Chemistry: 2,4-Disubstituted Pyrimidine Kinase Inhibitor Library Synthesis

For medicinal chemistry programs targeting ATP-competitive kinase inhibitors where 2,4-disubstituted pyrimidines represent the core pharmacophore, 4-chloro-2-methoxypyrimidine offers a strategically pre-functionalized scaffold. Given that pyrimidine rings appear in 54% of FDA-approved small-molecule protein kinase inhibitors and in 70% of those approved since 2021 [1], this building block enables efficient parallel library synthesis. The C-4 chlorine can undergo sequential diversification via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids or SNAr with amines, while the C-2 methoxy group remains intact, providing a defined vector for structure-activity relationship (SAR) exploration .

Process Chemistry: Scale-Up Where Regioisomer Separation Costs Exceed Starting Material Costs

In process development where 2,4-dichloropyrimidine starting material would generate regioisomeric mixtures requiring chromatographic separation, procurement of 4-chloro-2-methoxypyrimidine eliminates this purification burden. The fixed substitution pattern—methoxy at C-2, chlorine at C-4—provides a single reactive handle at C-4, avoiding the product mixtures that arise from substitution at both C-2 and C-4 positions in dichloro systems [1]. For GMP manufacturing or multikilogram campaigns, the higher unit cost of the pre-functionalized building block is offset by reduced purification costs and improved overall yield of the desired regioisomer.

Chemical Biology: Tool Compound Synthesis Requiring Defined C-2 Methoxy Occupancy

In chemical biology applications where the methoxy group at C-2 serves a specific functional role—such as modulating lipophilicity, occupying a hydrophobic pocket, or participating in key hydrogen bonding interactions—4-chloro-2-methoxypyrimidine provides direct access to the desired substitution pattern. The C-2 methoxy group is stable under standard C-4 derivatization conditions and does not undergo competing side reactions [1]. This enables clean synthesis of tool compounds for target validation studies without requiring protecting group strategies or post-functionalization methylation steps.

Heterocyclic Chemistry: Pyrazolopyrimidine and Fused-Ring System Construction

For synthetic projects targeting pyrazolopyrimidine derivatives, 4-chloro-2-methoxypyrimidine serves as an efficient entry point via hydrazine substitution. The documented 80% yield for conversion to 4-hydrazinyl-2-methoxypyrimidine under mild conditions (ethanol, 1 hour) [1] demonstrates practical reactivity that supports subsequent cyclization to fused heterocyclic systems. This application scenario is particularly relevant for researchers exploring pyrazolopyrrolidine derivatives and related scaffolds with potential therapeutic applications [1].

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